tert-Butyl 3-(1-bromoethyl)piperidine-1-carboxylate
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Overview
Description
tert-Butyl 3-(1-bromoethyl)piperidine-1-carboxylate is a chemical compound that belongs to the class of halogenated heterocycles. It is often used as a building block in organic synthesis due to its unique structure and reactivity. The compound has the molecular formula C12H22BrNO2 and a molecular weight of 292.21 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-(1-bromoethyl)piperidine-1-carboxylate typically involves the bromination of a piperidine derivative. One common method includes the reaction of tert-butyl piperidine-1-carboxylate with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane at a controlled temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-(1-bromoethyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form the corresponding piperidine derivative.
Oxidation Reactions: Oxidation can lead to the formation of different functional groups depending on the reagents used.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
The major products formed from these reactions include various substituted piperidine derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
tert-Butyl 3-(1-bromoethyl)piperidine-1-carboxylate is used in several scientific research applications:
Chemistry: As a building block in the synthesis of complex organic molecules.
Biology: In the study of enzyme inhibitors and receptor ligands.
Medicine: As an intermediate in the synthesis of potential therapeutic agents.
Industry: In the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of tert-Butyl 3-(1-bromoethyl)piperidine-1-carboxylate involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group, making the compound susceptible to nucleophilic substitution reactions. This reactivity is exploited in the synthesis of various derivatives that can interact with biological targets such as enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3-(2-bromoethyl)piperidine-1-carboxylate
- tert-Butyl 3-chloro-1-piperidine carboxylate
- tert-Butyl 4-(4-bromophenyl)piperazine-1-carboxylate
Uniqueness
tert-Butyl 3-(1-bromoethyl)piperidine-1-carboxylate is unique due to its specific substitution pattern, which provides distinct reactivity compared to other similar compounds. This uniqueness makes it a valuable intermediate in the synthesis of specialized organic molecules .
Properties
Molecular Formula |
C12H22BrNO2 |
---|---|
Molecular Weight |
292.21 g/mol |
IUPAC Name |
tert-butyl 3-(1-bromoethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C12H22BrNO2/c1-9(13)10-6-5-7-14(8-10)11(15)16-12(2,3)4/h9-10H,5-8H2,1-4H3 |
InChI Key |
ZLFJMPCLHOJWIV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CCCN(C1)C(=O)OC(C)(C)C)Br |
Origin of Product |
United States |
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